(+)-2,3-O-Isopropylidene-L-threitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964859 | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86992-57-6, 50622-09-8 | |

| Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry

An In-Depth Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Structure, Stereochemistry, and Synthetic Applications

Abstract

This compound, systematically named (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric acid. Its rigid C₂-symmetric scaffold, featuring two primary hydroxyl groups, makes it an invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical features, a detailed, field-proven synthetic protocol, characterization data, and key applications for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemical Assignment

The structure of this compound is fundamentally derived from L-threitol, a four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3 relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection strategy serves two primary purposes: it imparts stability to the molecule under various reaction conditions and it locks the conformation of the carbon backbone, presenting the two primary hydroxymethyl groups in a well-defined spatial arrangement.

Stereochemistry: The absolute configuration of the two stereocenters in the parent L-threitol dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

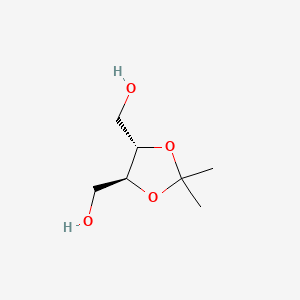

Diagram: Structure of this compound

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of this compound starts from L-(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis proceeds via a two-step sequence: protection/esterification followed by reduction.

Step 1: Acetonide Protection and Esterification. L-tartaric acid is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 2: Reduction. The resulting diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is the reagent of choice for this transformation. LiAlH₄ is a powerful reducing agent that efficiently converts the esters to primary alcohols. A careful aqueous workup is required to quench the excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the target diol.

Diagram: Synthetic Workflow

Caption: Two-step synthesis from L-tartaric acid.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

-

To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution is formed.

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation apparatus (e.g., a Vigreux column and distilling head).

-

Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts with cyclohexane.

-

After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst and stir until the color fades.

-

Remove volatile materials under reduced pressure. The crude residue is purified by vacuum distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield: 85–92%).

Part B: this compound

-

To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (27 g, 0.71 mol) in anhydrous diethyl ether (600 mL).

-

Stir and heat the suspension to a gentle reflux for 30 minutes.

-

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours, maintaining a gentle reflux from the heat of reaction.

-

After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).

-

Allow the mixture to warm to room temperature and stir until the gray color of the unreacted LiAlH₄ disappears and a white, granular precipitate of aluminum salts forms.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or oil. Recrystallization or distillation can be used for further purification.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Property | Value | Source |

| CAS Number | 50622-09-8 | |

| Molecular Formula | C₇H₁₄O₄ | |

| Molecular Weight | 162.18 g/mol | |

| Appearance | White to colorless solid or lump | |

| Melting Point | 46–50 °C | |

| Boiling Point | 92–94 °C @ 0.1 mmHg | |

| Specific Rotation [α]²⁰/D | +3.0 ± 0.5° (c=5% in ethanol) | |

| Purity (GC) | ≥97. |

An In-Depth Technical Guide to the Physical Properties of (+)-2,3-O-Isopropylidene-L-threitol

This guide provides a comprehensive overview of the essential physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering both established data and the underlying scientific principles for its characterization.

Introduction

This compound, with the CAS number 50622-09-8, is a derivative of L-threitol. The introduction of the isopropylidene group as a protecting group for the vicinal diols at the 2- and 3-positions renders the molecule less polar and allows for selective reactions at the terminal hydroxyl groups. Its chirality and defined stereochemistry make it an invaluable starting material for the synthesis of a wide array of enantiomerically pure compounds. Understanding its physical properties is paramount for its effective use, purification, and characterization in a laboratory setting.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for designing appropriate purification and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 50622-09-8 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White transparent, adhering, needle-like crystalline solid. Can also present as a colorless oil. | [2][3] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 92-94 °C at 0.1 mmHg | [1] |

| Optical Rotation | [α]²⁰D = +3.0 to +5.0° (c=5, Acetone) | |

| Solubility | Soluble in dichloromethane (DCM), ether, and water. | [2][3] |

| Hygroscopicity | Hygroscopic | [2] |

Experimental Methodologies for Characterization

The determination of the physical properties of this compound requires precise and validated experimental protocols. As a self-validating system, the consistency across these different analytical techniques confirms the identity and purity of the compound.

Purification and Preparation of Analytical Sample

For accurate physical property measurements, the compound must be of high purity. A typical purification workflow is outlined below. The rationale behind this multi-step process is to remove unreacted starting materials, by-products, and residual solvents, each of which can significantly impact the measured physical properties.

References

A Senior Application Scientist's Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: A Cornerstone Chiral Building Block

Introduction: The Strategic Value of a C₂-Symmetric Diol

In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to achieving high levels of stereocontrol. Among the array of options available from the chiral pool, (+)-2,3-O-Isopropylidene-L-threitol stands out as a uniquely valuable and versatile C₂-symmetric building block. Derived from inexpensive and readily available L-tartaric acid, this compound provides a rigid, stereochemically defined scaffold that has become instrumental in the synthesis of complex natural products, chiral ligands, and pharmaceutical intermediates.[1][2]

The core utility of this diol lies in the strategic placement of its functional groups. The isopropylidene (acetonide) protecting group confers stability and locks the C2 and C3 stereocenters into a fixed syn relationship, preventing epimerization and simplifying stereochemical outcomes in subsequent reactions.[2] This leaves the primary hydroxyl groups at the C1 and C4 positions available for a wide range of selective transformations, such as oxidation, esterification, or nucleophilic substitution.[2] This guide provides an in-depth examination of its properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research. The key identifiers and properties for this compound are summarized below. Its hygroscopic nature is a critical handling parameter, necessitating storage under an inert, dry atmosphere to maintain its integrity.[1][2][3]

| Identifier Type | Value |

| CAS Number | 50622-09-8[1][3][4][5][6][7][8] |

| IUPAC Name | ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol[6] |

| Synonyms | (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, L-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[1][4] |

| Molecular Formula | C₇H₁₄O₄[1][6][8] |

| Molecular Weight | 162.18 g/mol [1][6][8] |

| InChI Key | INVRLGIKFANLFP-WDSKDSINSA-N[9] |

| SMILES | CC1(C)O--INVALID-LINK----INVALID-LINK--O1[9] |

| Appearance | White to colorless crystalline solid or clear liquid[1][4] |

| Melting Point | 46-50 °C[1][3] |

| Boiling Point | 92-94 °C at 0.1 mmHg[1][3][5] |

| Optical Rotation [α] | +3.0° to +5.0° (c=5, Acetone)[4] |

| Solubility | Soluble in water, DCM, and ether[1][2][3][7] |

| Storage Temperature | 0-6 °C, under inert gas[1][3][6] |

| Key Sensitivity | Hygroscopic[1][2][3] |

Synthesis: A Validated Pathway from L-Tartaric Acid

The most reliable and scalable synthesis of this compound begins with L-tartaric acid. This multi-step process is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material is preserved and transferred to the final product. The workflow involves three key transformations: Fischer esterification, acetal protection, and reduction.

Caption: Synthetic workflow from L-Tartaric Acid.

Mechanistic Rationale

-

Fischer Esterification: The initial step converts the dicarboxylic acid into its corresponding dimethyl ester. This is crucial because the carboxyl groups are unreactive towards the subsequent acetal formation and would be reduced by LiAlH₄ in the final step. Using methanol under acidic catalysis is a standard, cost-effective method for this transformation.[10]

-

Acetal Protection: The protection of the vicinal diols is the key step for installing the rigid dioxolane ring. 2,2-Dimethoxypropane (DMP) is an excellent reagent for this purpose as it reacts with the diol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the acetonide, with methanol and acetone as the only byproducts, driving the reaction to completion.[10]

-

Reduction: The final step involves the reduction of the two ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, ensuring a complete and clean conversion.[2][10] It is a powerful enough reductant for esters but, under the anhydrous conditions used, will not cleave the acid-sensitive isopropylidene protecting group.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable and reproducible experimental methods.[10]

Step A & B: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate (This intermediate is also commercially available, which can be a time-saving starting point.)

-

Setup: To a 1-L round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add L-tartaric acid (150 g, 1.0 mol) and methanol (400 mL).

-

Esterification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL). Stir the mixture and allow it to warm to room temperature, then heat at reflux for 5 hours.

-

Workup 1: Cool the mixture and neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude Dimethyl L-tartrate.

-

Acetalation: Dissolve the crude ester in acetone (500 mL) and add 2,2-dimethoxypropane (150 mL, 1.2 mol). Add p-toluenesulfonic acid monohydrate (2.0 g, cat.) and stir the mixture at room temperature for 12-16 hours.

-

Workup 2: Quench the reaction with aqueous sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation.

Step C: Reduction to this compound

-

Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 36 g, 0.95 mol) in anhydrous diethyl ether or THF (600 mL).[10]

-

Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.56 mol) in anhydrous ether (300 mL) and add it dropwise to the stirred LiAlH₄ suspension over 2 hours, maintaining the internal temperature below 10 °C.[10]

-

Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 3 hours.[10]

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

-

36 mL of water

-

36 mL of 4 N aqueous sodium hydroxide solution

-

112 mL of water Stir the resulting granular white precipitate at room temperature for at least 1 hour.[10]

-

-

Isolation: Filter the mixture through a pad of Celite on a Büchner funnel. Wash the inorganic precipitate thoroughly with diethyl ether. Combine the ethereal filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting residue can be purified by vacuum distillation (bp 94–106 °C at 0.4 mm) to afford this compound as a colorless oil or crystalline solid.[10]

Applications in Drug Development and Asymmetric Synthesis

The true value of this compound is realized in its application as a versatile chiral intermediate. Its C₂-symmetry is particularly advantageous, as it often simplifies NMR spectra and reduces the number of possible diastereomeric transition states in asymmetric reactions, leading to higher selectivity.[11]

-

Chiral Ligand Synthesis: The terminal hydroxyl groups can be tosylated and displaced by phosphine nucleophiles to generate important C₂-symmetric diphosphine ligands, such as DIOP analogues, which are used in asymmetric hydrogenation and other transition-metal-catalyzed reactions.

-

Pharmaceutical Building Block: It serves as a key starting material for a variety of complex molecules. For instance, its derivatives are employed in the synthesis of HIV protease inhibitors, nucleoside analogues, and other bioactive compounds where precise stereochemical control is essential for efficacy.[1]

-

Chiral Auxiliaries and Dopants: The rigid threitol backbone has been incorporated into chiral auxiliaries for diastereoselective reactions.[11] Furthermore, its structure has been used to create chiral dopants for inducing helical twisting in nematic liquid crystals.[12]

-

Glycobiology: Derivatives such as (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are valuable biochemical reagents used in the study and synthesis of complex carbohydrates and glycans.[2][13]

Conclusion

This compound is more than just a protected sugar alcohol; it is a foundational tool in the arsenal of the modern synthetic chemist. Its predictable stereochemistry, rigid conformational control, and the synthetic accessibility from L-tartaric acid ensure its continued relevance in both academic research and industrial drug development. The protocols and data presented in this guide offer a comprehensive resource for professionals aiming to harness the synthetic power of this exceptional chiral building block.

References

- 1. Cas 50622-09-8,this compound | lookchem [lookchem.com]

- 2. This compound (86992-57-6) for sale [vulcanchem.com]

- 3. parchem.com [parchem.com]

- 4. (+)-2,3-O-イソプロピリデン-L-トレイトール | this compound | 50622-09-8 | 東京化成工業株式会社 [tcichemicals.com]

- 5. This compound | 50622-09-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. scbt.com [scbt.com]

- 9. 50622-09-8 | ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | Alcohols | Ambeed.com [ambeed.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Alternating oligo[(2,3-O-isopropylidene-L-threitol)]-co-[(E,E)-1,4-bis(styryl)benzene]s: the linear chirality transmission additivity relationship in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of (+)-2,3-O-Isopropylidene-L-threitol in Common Laboratory Solvents

Introduction: Understanding the Significance of Solubility for a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a valuable chiral building block in synthetic organic chemistry. Its rigid, stereochemically defined structure makes it an important precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The isopropylidene group serves as a protecting group for the vicinal diols of L-threitol, allowing for selective reactions at the terminal hydroxyl groups.

A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization and chromatography, and the preparation of stock solutions for various applications. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, discusses the underlying chemical principles governing its solubility, and offers a detailed protocol for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Appearance | White to colorless powder or crystalline solid | [2][3] |

| Melting Point | 42-50 °C | [1] |

| Boiling Point | 92-94 °C at 0.1 mmHg | [1][4] |

| Hygroscopicity | Hygroscopic | [1] |

The presence of two free hydroxyl groups and two ether linkages within the 1,3-dioxolane ring imparts a moderate polarity to the molecule. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygens can act as hydrogen bond acceptors. These features are critical in determining the compound's interaction with various solvents.

Solubility Profile of this compound

The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The table below summarizes the available solubility data for this compound and provides reasoned estimations based on its molecular structure for solvents where explicit data is not available.

| Solvent | Solvent Type | Predicted/Observed Solubility (at ambient temperature) | Rationale/Observations |

| Water | Polar Protic | < 5 g/100 mL (Sparingly Soluble) | While the molecule has two hydroxyl groups capable of hydrogen bonding with water, the nonpolar isopropylidene group and the hydrocarbon backbone reduce its overall miscibility with the highly polar water network. |

| Methanol | Polar Protic | High | TCI Chemicals describes the solubility in methanol as "almost transparency," suggesting high solubility. Methanol can effectively hydrogen bond with the hydroxyl groups of the solute. |

| Ethanol | Polar Protic | 30-40 g/100 mL (Very Soluble) | Ethanol's polarity is well-suited to interact with both the polar hydroxyl groups and the less polar regions of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | > 50 g/100 mL (Freely Soluble) | As a moderately polar aprotic solvent, DCM can effectively solvate the molecule without the steric hindrance of hydrogen bonding networks, leading to high solubility. |

| Acetone | Polar Aprotic | High | Acetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its overall polarity is compatible with the solute. A specific rotation measurement is often performed in acetone, implying good solubility.[2][3] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate has a polarity intermediate between highly polar and nonpolar solvents. It is expected to be a good solvent for this compound. |

| Diethyl Ether | Nonpolar | Soluble | The ether linkages in both the solvent and solute, along with the ability of diethyl ether to accept hydrogen bonds, facilitate dissolution. |

| Toluene | Nonpolar | Low to Moderate | The nonpolar aromatic nature of toluene makes it a less ideal solvent for the polar hydroxyl groups, likely resulting in lower solubility compared to more polar options. |

| Hexanes | Nonpolar | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl groups of the molecule, leading to poor solubility. |

Experimental Determination of Solubility: A Protocol for Researchers

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials

-

This compound

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The dissolution and precipitation rates become equal at this point.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

Gravimetric Analysis and Dilution: Record the weight of the filtered solution. Dilute the solution to the mark with a suitable solvent (often the same solvent used for the solubility test or a mobile phase component for HPLC analysis) and mix thoroughly.

-

Quantitative Analysis: Analyze the diluted solution using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations of this compound should be used to determine the concentration of the solute in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound exhibits a versatile solubility profile, being highly soluble in moderately polar solvents like dichloromethane and ethanol, and sparingly soluble in water. This behavior is consistent with its molecular structure, which contains both polar hydroxyl groups and a less polar isopropylidene moiety. For research and development professionals, this solubility data is critical for optimizing reaction conditions, selecting appropriate purification methods, and ensuring the efficient use of this important chiral synthon. When precise solubility values are required, the detailed experimental protocol provided in this guide offers a robust method for their determination.

References

Spectroscopic Data of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide for Researchers

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-threitol, is a valuable intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][2] Its rigid 1,3-dioxolane structure provides stereochemical control, making it an essential tool for asymmetric synthesis.[3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the raw data but also a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure

The structure of this compound, with the IUPAC name ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol, is foundational to understanding its spectral characteristics. The isopropylidene group protects the vicinal diols of L-threitol, creating a five-membered dioxolane ring.

References

The C₂-Symmetric Diol: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol as a Premier Chiral Pool Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable chiral starting materials is perpetual. The "chiral pool" offers a powerful and sustainable approach, leveraging the abundance of enantiomerically pure compounds from nature.[1] Among these, (+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-tartaric acid, has emerged as a cornerstone C₂-symmetric building block. Its rigid conformational structure and readily available stereocenters make it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and fundamental properties to its strategic application in the synthesis of high-value molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Power of C₂ Symmetry in a Chiral Building Block

This compound is a C₂-symmetric chiral diol that serves as a vital intermediate in a multitude of synthetic endeavors, including pharmaceuticals, agrochemicals, and dyestuffs.[2][3] The defining characteristic of this molecule is its C₂ rotational axis of symmetry, which renders the two primary hydroxyl groups chemically equivalent yet situated within a chiral environment.[4] This unique structural feature is paramount in asymmetric synthesis, as it simplifies the diastereomeric transition states in reactions, often leading to higher stereoselectivity.[5]

The rigid 1,3-dioxolane ring locks the conformation of the threitol backbone, providing a well-defined stereochemical scaffold. This rigidity allows for effective chiral recognition and the predictable transfer of stereochemical information, making it an indispensable tool for the synthesis of enantiomerically pure compounds.[4]

Synthesis and Physicochemical Properties

The most common and economically viable route to this compound commences from readily available and inexpensive L-tartaric acid. The synthesis involves a two-step process: protection of the diol as an acetonide followed by reduction of the carboxylic acid functionalities.

Synthetic Workflow

The synthesis begins with the formation of the dimethyl ester of L-tartaric acid, followed by acetalization with 2,2-dimethoxypropane to yield dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the target diol.

Caption: Synthetic pathway from L-tartaric acid.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate

-

In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.

-

Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the flask is fitted with a distillation head.

-

The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed.

-

After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added to neutralize the acid catalyst.

-

Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to afford the product as a pale-yellow oil.

Step 2: this compound

-

In a dry, 2-L, three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an argon atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

-

Resume heating and reflux for an additional 3 hours.

-

Cool the mixture to 0–5°C and cautiously quench by the sequential addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and water (112 mL).

-

Stir the mixture at room temperature until the gray color disappears.

-

Filter the mixture, and extract the inorganic precipitate with ether.

-

Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The residue is fractionally distilled under vacuum to afford the product as a colorless to pale-yellow oil.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 50622-09-8 | [3] |

| Molecular Formula | C₇H₁₄O₄ | |

| Molecular Weight | 162.18 g/mol | |

| Appearance | White transparent adhering needle-like crystals | [3] |

| Melting Point | 46-50 °C | [3] |

| Boiling Point | 92-94 °C at 0.1 mm Hg | [3] |

| Solubility | Soluble in DCM, Ether; sparingly soluble in water | [3] |

| Optical Rotation | [α]²⁰/D +3.9° (c=5, Acetone) | [3] |

Key Transformations and Applications in Synthesis

The two primary hydroxyl groups of this compound are nucleophilic and can be readily transformed into a variety of other functional groups, making it a versatile intermediate.

Tosylation: Activation of Hydroxyl Groups

Tosylation of the primary hydroxyl groups is a common strategy to convert them into good leaving groups for subsequent nucleophilic substitution reactions.

Caption: Tosylation of the primary hydroxyls.

Experimental Protocol: General Procedure for Tosylation [6]

-

Dissolve this compound (1 eq.) in dry dichloromethane (10 volumes) in a round-bottomed flask and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) and stir at 0 °C for 4 hours. The reaction can be warmed to room temperature if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired ditosylate.

Oxidation: Access to Chiral Aldehydes

Oxidation of the primary hydroxyl groups provides access to the corresponding chiral dialdehyde, a valuable building block for carbon-carbon bond-forming reactions.

Experimental Protocol: TEMPO/IBD Mediated Oxidation [7]

-

To a solution of this compound in dichloromethane, add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (catalytic amount) and iodosobenzene diacetate (IBD).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude dialdehyde, which can be used in the next step without further purification.

Application in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral starting material is exemplified in the synthesis of numerous biologically active compounds.

Case Study: Synthesis of a Precursor to HIV Protease Inhibitors

Derivatives of threitol have been utilized in the synthesis of non-peptidic HIV protease inhibitors. The C₂-symmetric core provides a scaffold to which various pharmacophoric groups can be attached. While a direct synthesis of a marketed drug is complex to detail here, a representative transformation towards a key bis-THF (tetrahydrofuran) ligand, a common core in many HIV protease inhibitors, can be illustrated.[8][9]

Caption: General strategy for HIV protease inhibitor core synthesis.

The Causality of Stereocontrol: Why C₂ Symmetry Excels

The efficacy of this compound and its derivatives as chiral auxiliaries and synthons stems from the principle of C₂ symmetry.[5] In a reaction involving a prochiral substrate attached to this chiral scaffold, the two faces of the reactive center are no longer enantiotopic but diastereotopic. The C₂-symmetric environment presents an identical steric and electronic landscape from two different perspectives (related by the C₂ axis), which strongly biases the approach of a reagent to one of these diastereotopic faces.

This leads to a high degree of facial selectivity and, consequently, high diastereoselectivity in the product. The predictability of this stereochemical outcome is a significant advantage in the design of complex synthetic routes.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands as a testament to the power and elegance of the chiral pool approach in organic synthesis.[10] Its ready availability from L-tartaric acid, coupled with its inherent C₂ symmetry and the versatility of its primary hydroxyl groups, makes it a highly valuable and frequently employed chiral building block. For researchers and drug development professionals, a thorough understanding of its properties, transformations, and the stereochemical principles that govern its reactivity is essential for the rational design and efficient execution of asymmetric syntheses. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cas 50622-09-8,this compound | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Advances in Heterocyclic HIV Protease Inhibitors | MDPI [mdpi.com]

- 9. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomeric Purity and Analysis of (+)-2,3-O-Isopropylidene-L-threitol

Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a C2-symmetric chiral diol of significant utility in modern organic synthesis. Its rigid, stereochemically defined structure makes it an invaluable chiral building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise three-dimensional arrangement of its atoms is paramount, as the biological activity and pharmacological profile of chiral molecules are often exclusive to a single enantiomer. The presence of its mirror image, the (-)-enantiomer, can lead to reduced efficacy, off-target effects, or even toxicity. Consequently, the rigorous analysis and confirmation of the enantiomeric purity of this compound are not merely a matter of quality control but a fundamental necessity for its application in research and development.

This technical guide provides a comprehensive overview of the principal analytical techniques for determining the enantiomeric purity of this compound. We will delve into the theoretical underpinnings and practical applications of polarimetry, chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical methodology for their specific needs, ensuring the stereochemical integrity of this critical chiral synthon.

Optical Polarimetry: A Foundational Macroscopic View of Chirality

Optical polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the analyte.[2][3] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule.

Causality of Experimental Choices in Polarimetry

The choice of polarimetry as a primary analytical tool is often dictated by its speed, simplicity, and non-destructive nature. It provides a macroscopic confirmation of the bulk sample's enantiomeric composition. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light (typically the sodium D-line at 589 nm), temperature, solvent, and concentration.[3][4] For this compound, a positive observed rotation confirms the predominance of the desired enantiomer.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of a sample of this compound and determine its enantiomeric excess (ee).

Materials:

-

Polarimeter (Sodium D-line, 589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

HPLC-grade acetone

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the solvent (acetone). The reading should be zeroed.[6]

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in acetone in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous. Record the exact concentration (c) in g/mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law:[3][4] [α]DT = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm) (typically 1 dm)

-

c = concentration of the sample in g/mL

-

T = temperature in degrees Celsius

-

D = Sodium D-line

-

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated by comparing the measured specific rotation to the specific rotation of the enantiomerically pure substance: % ee = ([α]observed / [α]max) × 100 The reported specific rotation for enantiomerically pure this compound is approximately +3.9° (c=5, Acetone).[1]

| Parameter | Value | Reference |

| Wavelength | 589 nm (Sodium D-line) | [3] |

| Temperature | 20-25 °C (record actual) | [3] |

| Solvent | Acetone | [1] |

| Path Length | 1 dm | [4] |

| Specific Rotation ([α]max) | ~ +3.9° (c=5, Acetone) | [1] |

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely used and definitive method for the separation and quantification of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Experimental Choices in Chiral HPLC

The selection of the appropriate chiral stationary phase is the most critical decision in developing a chiral HPLC method. For diols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. However, for enhanced resolution and detection, derivatization of the hydroxyl groups can be a powerful strategy. The introduction of a chromophore, such as a 3,5-dinitrophenylurethane group, not only improves the interaction with certain CSPs but also significantly enhances UV detectability.[7]

A study on the closely related 1,2- and 2,3-O-Isopropylidene-sn-glycerols demonstrated excellent separation of their 3,5-dinitrophenylurethane derivatives on N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine and its (R,R) counterpart CSPs.[7] The separation mechanism involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole stacking between the derivatized analyte and the CSP.[7]

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC with Derivatization

Objective: To separate and quantify the enantiomers of this compound by HPLC after derivatization.

Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine, 25 cm x 4.6 mm)

-

This compound sample and its racemic standard

-

3,5-Dinitrophenyl isocyanate

-

Dry pyridine

-

HPLC-grade hexane, dichloromethane, and ethanol

Procedure:

-

Derivatization:

-

In a dry vial, dissolve a known amount of the this compound sample in a small volume of dry pyridine.

-

Add a slight excess of 3,5-dinitrophenyl isocyanate.

-

Heat the mixture gently (e.g., 60 °C) for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure and purify the resulting di-urethane derivative by flash chromatography if necessary.

-

-

Sample Preparation: Dissolve the derivatized sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (based on analogous separation[7]):

-

Column: N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine (or similar Pirkle-type column)

-

Mobile Phase: Isocratic elution with Hexane/Dichloromethane/Ethanol (e.g., 40:12:3 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the derivatized racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

-

Inject the derivatized sample of this compound.

-

Integrate the peak areas of the two enantiomers.

-

-

Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

| Parameter | Value | Rationale/Reference |

| Derivatizing Agent | 3,5-Dinitrophenyl isocyanate | Introduces a strong chromophore and provides interaction sites for the CSP.[7] |

| Chiral Stationary Phase | Pirkle-type (e.g., N-(S,S)-...-tert-leucine) | Proven effective for separating dinitrophenylurethane derivatives of similar diols.[7] |

| Mobile Phase | Hexane/Dichloromethane/Ethanol | Normal phase conditions are typically effective for polysaccharide and Pirkle-type CSPs.[7] |

| Detection | UV at 254 nm | The dinitrophenyl group has a strong UV absorbance at this wavelength. |

Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

For analytes that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) offers high resolution and sensitivity. This compound, with a boiling point of 92-94 °C at 0.1 mm Hg, is amenable to GC analysis.[1]

Causality of Experimental Choices in Chiral GC

The heart of a chiral GC separation is the chiral stationary phase, most commonly based on derivatized cyclodextrins.[9] These cyclodextrin phases form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. For polar analytes like diols, permethylated β-cyclodextrin phases are often a good starting point.[8]

While direct analysis of the underivatized diol is possible, derivatization of the hydroxyl groups to form more volatile esters (e.g., acetates or trifluoroacetates) can improve peak shape and resolution. This is because the polar hydroxyl groups can cause peak tailing through interactions with active sites in the GC system.

Caption: Workflow for Chiral GC Analysis.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of this compound by chiral GC.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral capillary column (e.g., permethylated β-cyclodextrin)

-

This compound sample and its racemic standard

-

Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

-

(Optional) Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride)

Procedure:

-

Sample Preparation (Direct Analysis): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane.

-

Sample Preparation (with Derivatization):

-

To the sample in a vial, add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Heat the mixture (e.g., 50 °C) for 30 minutes.

-

Quench the reaction with water and extract the acetylated product with a non-polar solvent. Dry the organic layer and dilute to an appropriate concentration for GC analysis.

-

-

GC Conditions (Illustrative):

-

Column: Permethylated β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (FID)

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The lower the temperature, the better the chiral separation is likely to be.

-

-

Analysis:

-

Inject a racemic standard to identify the retention times of both enantiomers.

-

Inject the sample solution.

-

Integrate the peak areas for the two enantiomers.

-

-

Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

NMR Spectroscopy: Probing the Chiral Environment

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by creating a diastereomeric environment for the enantiomers, which makes their corresponding nuclei chemically non-equivalent and thus, distinguishable in the NMR spectrum.

Causality of Experimental Choices in NMR Analysis

There are two primary NMR methods for enantiomeric excess determination:

-

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each.

-

Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): A chiral agent is added to the NMR sample, which forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers. This results in the splitting of signals for the enantiomers. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are particularly effective as they induce large chemical shift differences.[10][11]

For a diol like this compound, the hydroxyl protons or the protons on the carbons adjacent to the hydroxyl groups are most likely to show observable splitting in the presence of a chiral shift reagent.

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral shift reagent.

Materials:

-

NMR spectrometer (300 MHz or higher)

-

High-quality NMR tubes

-

This compound sample and its racemic standard

-

Deuterated chloroform (CDCl₃)

-

Chiral shift reagent (e.g., Eu(hfc)₃)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the racemic standard (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg at a time) to the NMR tube, acquiring a spectrum after each addition. Observe the splitting of a key signal (e.g., the CH-OH protons). Continue adding the reagent until baseline resolution of the split signals is achieved.

-

-

Analysis of the Target Sample:

-

Prepare a sample of this compound at the same concentration as the racemic standard.

-

Add the optimized amount of the chiral shift reagent determined in the previous step.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Calculation:

-

Identify the two resolved signals corresponding to the two enantiomers.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess: % ee = (|Integration(+) - Integration(-)| / (Integration(+) + Integration(-))) × 100

-

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Integrity

The determination of the enantiomeric purity of this compound is a critical aspect of its use as a chiral building block. No single technique is universally superior; rather, the choice of analytical method should be guided by the specific requirements of the analysis, including the need for high accuracy, sample throughput, and the available instrumentation.

-

Polarimetry serves as an excellent, rapid initial check of enantiomeric purity.

-

Chiral HPLC , particularly after derivatization, offers unparalleled accuracy and is the method of choice for rigorous quantitative analysis and quality control.

-

Chiral GC provides a high-resolution alternative, especially for process monitoring where volatility is not a limitation.

-

NMR spectroscopy with chiral auxiliaries offers a convenient and separation-free method for determining enantiomeric excess.

A comprehensive approach, often employing a primary method like chiral HPLC for validation and a secondary method like polarimetry for routine checks, will provide the highest level of confidence in the stereochemical integrity of this compound. This ensures that its full potential as a precisely defined chiral synthon can be realized in the demanding fields of pharmaceutical and chemical synthesis.

References

- 1. Cas 50622-09-8,this compound | lookchem [lookchem.com]

- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 3. vernier.com [vernier.com]

- 4. Stereochemistry [employees.csbsju.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. gcms.cz [gcms.cz]

- 10. web.mit.edu [web.mit.edu]

- 11. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (+)-2,3-O-Isopropylidene-L-threitol: From Commercial Availability to Synthetic Application

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a cornerstone chiral building block in modern asymmetric synthesis. Derived from the abundant and inexpensive chiral pool starting material, L-tartaric acid, this C2-symmetric diol offers a rigid, stereochemically defined scaffold that is invaluable for the synthesis of complex molecular targets.[1] Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and chiral ligands. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, supplier landscape, quality control considerations, and key applications, grounded in field-proven insights and established protocols.

The Strategic Importance of a C2-Symmetric Diol

In the landscape of drug discovery and natural product synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. This compound emerges as a strategically significant tool for chemists for several key reasons:

-

Chiral Pool Origin: Its synthesis begins with L-(+)-tartaric acid, a naturally occurring and enantiomerically pure starting material.[1] This "chiral pool" approach is both economical and ensures high enantiopurity from the outset, bypassing the need for often complex asymmetric synthesis or resolution steps.

-

C2-Symmetry: The molecule possesses a C2 axis of symmetry, which significantly simplifies the stereochemical environment. This symmetry can reduce the number of possible diastereomeric transition states in a reaction, leading to higher selectivity and more predictable outcomes.

-

Versatile Functionality: The two primary hydroxyl groups are chemically equivalent, yet their stereochemistry is fixed. This allows for symmetric modifications to generate C2-symmetric ligands or catalysts. Alternatively, sequential, non-equivalent modifications can be performed after an initial derivatization breaks the symmetry, providing a pathway to complex, multi-stereocenter molecules.

-

Rigid Scaffold: The isopropylidene (acetonide) protecting group locks the two central carbons into a dioxolane ring, restricting conformational flexibility. This rigidity helps in transferring the stereochemical information from the building block to the target molecule with high fidelity.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is the foundation of reproducible and successful synthesis.

| Property | Value | Source(s) |

| CAS Number | 50622-09-8 | [2] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White to colorless crystalline solid or powder | [2] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 92-94 °C at 0.1 mmHg | [2] |

| Optical Rotation [α]D | +3.0° to +5.0° (c=5 in Acetone or Ethanol) | |

| Solubility | Soluble in dichloromethane (DCM), ether, ethanol; soluble in water | [3] |

| Sensitivity | Hygroscopic | [2] |

Commercial Availability and Supplier Analysis

This compound is readily available from a wide range of chemical suppliers, catering to needs from research-scale grams to bulk kilograms. The choice of supplier should be guided by a balance of purity, availability, documentation, and cost.

| Supplier Category | Representative Suppliers | Purity Levels Offered | Scale | Key Considerations |

| Major Global Suppliers | TCI Chemicals, Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher) | >97.0% (GC), 98% | Grams to Multi-Kilograms | High reliability, extensive QC documentation (CoA, SDS), and global distribution networks. Ideal for GMP processes. |

| Specialty Chiral Chemistry | J&K Scientific, Apollo Scientific, ChemUniverse | ≥98% | Grams to Kilograms | Often provide a wide range of chiral building blocks and may offer custom synthesis services. |

| Chemical Marketplaces | LookChem, ChemicalBook, ECHEMI | Varies (typically >98%) | Grams to Metric Tons | Connects buyers with numerous, often international, manufacturers. Requires careful vetting of the actual producer. |

| Manufacturers | Henan Wentao Chemical Product Co., Ltd., GIHI CHEMICALS CO.,LIMITED | ≥99% | Kilograms to Metric Tons | Direct purchasing can be cost-effective for bulk quantities, but may require more stringent in-house QC. |

Below is a workflow diagram illustrating the decision-making process for sourcing this critical reagent.

Caption: Workflow for Supplier Selection and Validation.

Quality Control: A Self-Validating Protocol

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of critical starting materials upon receipt, regardless of the supplier's reputation. A questionable starting material is the most common cause of failed or irreproducible reactions.

Objective: To confirm the identity, purity, and stereochemical integrity of a new batch of this compound.

Methodology:

-

Physical Inspection & Melting Point:

-

Procedure: Visually inspect the material. It should be a white crystalline solid.[2] Prepare a capillary tube and determine the melting point.

-

Expected Result: The melting point should be sharp and fall within the supplier's specified range (e.g., 46-50 °C).[2]

-

Causality: A broad or depressed melting point is a classic indicator of impurities, which could be residual solvent, starting materials from the synthesis, or the undesired enantiomer.

-

-

Proton NMR (¹H NMR) Spectroscopy:

-

Procedure: Prepare a sample in CDCl₃. Acquire a ¹H NMR spectrum.

-

Expected Result: The spectrum should be clean and match the known structure. Key expected peaks include two singlets for the non-equivalent isopropylidene methyl groups, and multiplets for the methine (CH-O) and methylene (CH₂-OH) protons. The integration should be consistent with the 14 protons in the molecule.

-

Causality: This is the most powerful tool for confirming the chemical structure and identifying organic impurities. The absence of signals for solvents like ether or acetone (used in its synthesis) confirms proper purification.

-

-

Optical Rotation:

-

Procedure: Prepare a solution of known concentration (e.g., c=5) in the solvent specified on the CoA (typically acetone or ethanol). Measure the optical rotation using a polarimeter.

-

Expected Result: The measured value should be positive and fall within the supplier's specification (e.g., +3.0° to +5.0°).

-

Causality: This measurement directly confirms the bulk sample's enantiomeric excess. A value outside the expected range indicates either contamination with the opposite enantiomer or a gross structural error. This step is non-negotiable for any chiral synthesis.

-

Applications in Drug Development & Advanced Synthesis

The true value of this compound lies in its application as a versatile synthon. The C2-symmetric core serves as a chiral scaffold to build more complex molecules.

Caption: Synthetic Pathway and Application Overview.

Key Application Areas:

-

Precursor to Chiral Ligands: The terminal hydroxyl groups can be readily converted to other functionalities. For example, tosylation followed by nucleophilic substitution with amines can produce C2-symmetric chiral diamines.[4] These diamines are valuable ligands for metal-catalyzed asymmetric reactions, such as hydrogenation or cyclopropanation.

-

Synthesis of Natural Products: The defined stereochemistry of the threitol backbone makes it an excellent starting point for natural product synthesis. It has been documented as a precursor in the synthesis of the antifungal antibiotic (-)-anisomycin, where its stereocenters are incorporated into the final target molecule.[3]

-

Scaffolds for HIV Protease Inhibitors: Derivatives of threitol and other sugar alcohols have been explored as novel, non-peptidic scaffolds for HIV protease inhibitors.[5] The diol backbone can be elaborated to present functional groups that mimic the peptide backbone and interact with the enzyme's active site, with some derivatives showing sub-micromolar activity.[5][6]

-

Glycobiology: Derivatives such as (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are important intermediates in glycosylation reactions, aiding in the construction of complex carbohydrate structures.[3]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this reagent.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage temperature is typically in a cool, dark place, often refrigerated (2-8 °C), to minimize degradation over time.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Safety: While not classified as acutely hazardous, standard precautions for handling chemical reagents should be followed. In case of contact, wash skin with soap and water. If inhaled, move to fresh air. Always consult the material safety data sheet (SDS) provided by the supplier for complete and specific safety information.

Conclusion

This compound is more than just a chemical; it is a strategic tool that provides a reliable and cost-effective solution to the challenge of asymmetric synthesis. Its ready commercial availability from a multitude of suppliers, combined with its versatile and predictable reactivity, ensures its continued prominence in the toolkits of synthetic chemists in both academic research and industrial drug development. By implementing rigorous supplier vetting and in-house quality control, researchers can confidently leverage this powerful building block to accelerate the discovery and synthesis of the next generation of chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 50622-09-8,this compound | lookchem [lookchem.com]

- 3. This compound (86992-57-6) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,5,6-tetra-O-benzyl-D-mannitol derivatives as novel HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Origin of Chirality in (+)-2,3-O-Isopropylidene-L-threitol

This guide provides a detailed exploration of the stereochemical origins of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block in modern organic synthesis. We will dissect the synthetic pathway, focusing on the principles of chirality transfer from a readily available starting material and the critical role of protecting group chemistry in preserving stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals who leverage chiral synthons for the construction of complex, enantiomerically pure molecules.

Introduction: The Chiral Pool as a Foundation for Asymmetric Synthesis

The efficient synthesis of single-enantiomer molecules is a cornerstone of pharmaceutical and materials science. Rather than constructing chirality from achiral precursors through asymmetric catalysis, a powerful and often more economical strategy is to utilize the "chiral pool".[1] The chiral pool comprises abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes.[1] These molecules serve as versatile starting materials, providing a pre-defined stereochemical framework that can be elaborated into more complex targets.

L-(+)-tartaric acid is a premier example of a chiral pool starting material.[2] A byproduct of the wine-making industry, it is widely available in high enantiomeric purity and possesses two stereocenters (C2 and C3) with (R,R) configuration. Its C2-symmetric structure and multiple functional groups (two carboxylic acids and two secondary alcohols) make it an ideal precursor for a wide range of chiral ligands, auxiliaries, and complex natural products.[2][3] The synthesis of this compound is a classic demonstration of how the inherent chirality of L-tartaric acid is preserved and transferred to a new, synthetically useful molecule.[4]

The Synthetic Pathway: Preservation of Stereochemical Information

The conversion of L-tartaric acid to this compound is a multi-step process that hinges on two key transformations: the protection of the diol and the reduction of the carboxylic acids. The crucial insight is that the stereochemistry at the C2 and C3 positions of L-tartaric acid is established and remains unaltered throughout the entire synthetic sequence. The chirality in the final product is, therefore, a direct inheritance from the starting material.[5]

The overall transformation can be visualized as follows:

Figure 1: A logical diagram illustrating the chirality transfer from L-tartaric acid to the target molecule. The absolute configuration is conserved at each key step.

The Role of the Isopropylidene Ketal (Acetonide)

The first critical phase of the synthesis involves the simultaneous protection of the vicinal diols and esterification of the carboxylic acids. This is typically achieved by reacting L-tartaric acid with 2,2-dimethoxypropane and methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[6]

Causality Behind Experimental Choice:

-

Protection: The 1,2-diol of tartaric acid must be protected to prevent it from reacting with the strong reducing agent (lithium aluminum hydride) used in the subsequent step.[7] Protecting groups temporarily mask a functional group from unwanted reactions.[8]

-